molecular formula C8H12O2 B14138187 Furan, 2-(1,1-dimethylethoxy)- CAS No. 32460-41-6

Furan, 2-(1,1-dimethylethoxy)-

Cat. No.: B14138187
CAS No.: 32460-41-6
M. Wt: 140.18 g/mol
InChI Key: PIXNMAKUJFRYEE-UHFFFAOYSA-N
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Description

Furan, 2-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C8H12O2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-(1,1-dimethylethoxy)- typically involves the reaction of furan with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of Furan, 2-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Furan, 2-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and other functionalized furan compounds .

Scientific Research Applications

Furan, 2-(1,1-dimethylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan, 2-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan, 2-(1,1-dimethylethoxy)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

32460-41-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]furan

InChI

InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3

InChI Key

PIXNMAKUJFRYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CO1

Origin of Product

United States

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